1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone
Overview
Description
1-[(1S,6R)-3,9-diazabicyclo[421]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common approach is the [3+2] cycloaddition followed by reduction and lactamization, which allows for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone has several applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl rac- (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- Rac- (1s,6r)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride
Uniqueness
1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group. This structural feature distinguishes it from other similar compounds and may confer unique biological or chemical properties.
Properties
IUPAC Name |
1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(4-methoxyphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-6-15(7-5-14)21-11-16(19)18-9-8-12-2-3-13(10-18)17-12/h4-7,12-13,17H,2-3,8-11H2,1H3/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPGBSXDHHHYNQ-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3CCC(C2)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CC[C@H]3CC[C@@H](C2)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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